molecular formula C17H16N2O3S3 B2681868 3-(4-methylbenzenesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide CAS No. 903250-28-2

3-(4-methylbenzenesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B2681868
CAS No.: 903250-28-2
M. Wt: 392.51
InChI Key: FDRSJJHXFZYDHK-UHFFFAOYSA-N
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Description

3-(4-methylbenzenesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide is a complex organic compound that features a combination of sulfonyl, thiazolyl, and thiophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylbenzenesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methylbenzenesulfonyl chloride with a thiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-methylbenzenesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce sulfides .

Scientific Research Applications

3-(4-methylbenzenesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-methylbenzenesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the thiazole and thiophene rings can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins and influence biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-methylbenzenesulfonyl chloride
  • 2-(3,3-diethyl-1-triazenyl)-4-methylbenzenesulfonyl chloride
  • Thiophene derivatives

Uniqueness

The uniqueness of 3-(4-methylbenzenesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications .

Properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S3/c1-12-4-6-13(7-5-12)25(21,22)10-8-16(20)19-17-18-14(11-24-17)15-3-2-9-23-15/h2-7,9,11H,8,10H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRSJJHXFZYDHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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